molecular formula C13H6Cl3F3N2O3 B1398570 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone CAS No. 1160995-30-1

2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone

Cat. No. B1398570
M. Wt: 401.5 g/mol
InChI Key: ANNUNEVAPSBTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone (TNTPE) is an important organic compound that has many scientific applications. It is a chemical intermediate used in the synthesis of various compounds. TNTPE has been studied for its ability to catalyze different reactions, as well as its potential to act as a ligand in coordination chemistry and its ability to form complexes with metals. TNTPE has also been studied for its potential to react with other compounds and its ability to act as a catalyst in certain reactions.

Scientific Research Applications

2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has been studied for its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. It has also been studied for its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has also been used in the synthesis of polymers, such as polyurethanes, and has been used as a precursor for other compounds.

Mechanism Of Action

2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone acts as a ligand in coordination chemistry, forming complexes with metals. The formation of the complex is believed to involve a nucleophilic substitution reaction, where the 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone molecule acts as a nucleophile and attacks the metal center. This reaction is believed to be catalyzed by the base and the catalyst used in the synthesis of 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone. The formation of the complex is believed to involve the formation of a covalent bond between the 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone molecule and the metal center.

Biochemical And Physiological Effects

2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has been studied for its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. It has also been studied for its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has also been used in the synthesis of polymers, such as polyurethanes, and has been used as a precursor for other compounds.

Advantages And Limitations For Lab Experiments

2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has several advantages for use in lab experiments, such as its low cost and availability, its ability to form complexes with metals, and its potential to act as a catalyst in certain reactions. However, 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone also has some limitations, such as its potential to react with other compounds, and its potential to form unstable complexes with metals.

Future Directions

Future research on 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone could focus on its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. Additionally, research could focus on its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. Furthermore, research could focus on its potential to act as a precursor for other compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, research could focus on its potential to be used in the synthesis of polymers, such as polyurethanes.

properties

IUPAC Name

2,2,2-trichloro-1-[1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3N2O3/c14-12(15,16)11(22)9-2-1-5-20(9)8-4-3-7(13(17,18)19)6-10(8)21(23)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNUNEVAPSBTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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